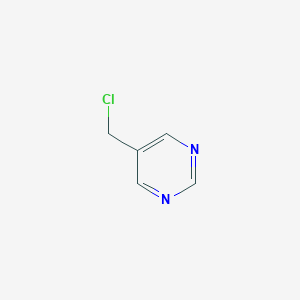

5-(Chloromethyl)pyrimidine

描述

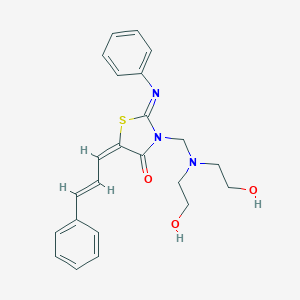

5-(Chloromethyl)pyrimidine is an intermediate used in the preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations . It is also used in laboratory chemicals and potentially in food, drug, pesticide, or biocidal product use .

Synthesis Analysis

A greener synthesis of chromopyrimidine derivatives by a multicomponent tandem oxidation process has been reported . A synthetic method involving the use of 3-picoline, oil of mirbane, and a buffer agent solution has also been described .Molecular Structure Analysis

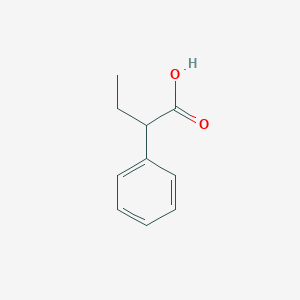

The molecular formula of 5-(Chloromethyl)pyrimidine is C5H5ClN2 . It is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis

A hydrophilic cobalt/copper heterogeneous bimetallic catalyst named mTEG-CS-Co/Cu-Schiff-base/IL was successfully synthesized from chitosan polysaccharide. The catalyst exhibited powerful catalyst activity for the tandem one pot oxidative chromopyrimidine reaction from benzyl alcohols under mild conditions, utilizing air as a clean source in a green protocol .Physical And Chemical Properties Analysis

5-(Chloromethyl)pyrimidine has a molecular weight of 128.56 g/mol . It is stable under recommended storage conditions and incompatible with excess heat, dust formation, strong oxidizing agents, strong acids, and strong bases .科学研究应用

Anti-Inflammatory Applications of Pyrimidines

Specific Scientific Field

Pharmacology and Medicine

Summary of the Application

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins .

Methods of Application or Experimental Procedures

The synthesis of pyrimidines involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Optical Applications of Pyrimidines

Specific Scientific Field

Materials Science and Optics

Summary of the Application

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics .

Methods of Application or Experimental Procedures

The synthesis of these pyrimidines involves simpler and greener synthetic methodology .

Results or Outcomes

These pyrimidines have tunable photophysical properties . The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Anti-Inflammatory Applications of Pyrimidines

Summary of the Application

Pyrimidines have been found to exhibit potent anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

A large number of pyrimidines have been found to exhibit potent anti-inflammatory effects. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Anticancer Applications of Pyrimidines

Summary of the Application

Pyrimidines, due to their resemblance in structure with the nucleotide base pair of DNA and RNA, are recognized as valuable compounds in the treatment of cancer .

Methods of Application or Experimental Procedures

Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .

Results or Outcomes

This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .

Applications in Fluorescent Molecules

Summary of the Application

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics .

Methods of Application or Experimental Procedures

These pyrimidines have simpler and greener synthetic methodology .

Results or Outcomes

These pyrimidines have tunable photophysical properties . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Applications in Anti-Inflammatory Agents

Summary of the Application

Pyrimidines exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The synthesis of pyrimidines involves a three-component coupling reaction .

Results or Outcomes

A large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

安全和危害

未来方向

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

属性

IUPAC Name |

5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIIDXRVCNTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563354 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)pyrimidine | |

CAS RN |

101346-02-5 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)